molecular formula C24H24F4N8O2 B12382406 Plk1-IN-7

Plk1-IN-7

Cat. No.: B12382406
M. Wt: 532.5 g/mol
InChI Key: UYHBEGJYLQCUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plk1-IN-7 is a small molecule inhibitor targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. PLK1 is often overexpressed in various types of cancer, making it a significant target for cancer therapy . This compound has shown potential in inhibiting PLK1 activity, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Plk1-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethylformamide and dichloromethane, along with catalysts like palladium on carbon and bases such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Plk1-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles .

Scientific Research Applications

Plk1-IN-7 has a wide range of scientific research applications, including:

Mechanism of Action

Plk1-IN-7 exerts its effects by binding to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of downstream substrates involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets of this compound include various proteins involved in mitotic entry, centrosome maturation, and spindle assembly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Plk1-IN-7 is unique in its high selectivity and potency for PLK1 compared to other similar compounds. Its distinct chemical structure allows for more effective inhibition of PLK1 activity, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C24H24F4N8O2

Molecular Weight

532.5 g/mol

IUPAC Name

1-(2-fluoroethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]pyrazolo[4,3-h]quinazoline-3-carboxamide

InChI

InChI=1S/C24H24F4N8O2/c1-34-8-10-35(11-9-34)15-3-5-18(38-24(26,27)28)17(12-15)31-23-30-13-14-2-4-16-20(22(29)37)33-36(7-6-25)21(16)19(14)32-23/h2-5,12-13H,6-11H2,1H3,(H2,29,37)(H,30,31,32)

InChI Key

UYHBEGJYLQCUIO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4C=CC5=C(C4=N3)N(N=C5C(=O)N)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.